2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2,3-Dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a 2,3-dimethoxybenzamide moiety at position 2. This structure combines a fused thiophene-pyrazole system with aromatic and polar substituents, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves amide coupling between a substituted benzoyl chloride and a thienopyrazole amine precursor, followed by characterization via NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-7-4-5-9-17(13)24-20(15-11-28-12-16(15)23-24)22-21(25)14-8-6-10-18(26-2)19(14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIODLOQZVAHAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxybenzamide Moiety: This step involves the reaction of 2,3-dimethoxybenzoic acid with suitable amine derivatives to form the benzamide structure.
Attachment of the 2-Methylphenyl Group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism : Research indicates that compounds with thieno[3,4-c]pyrazole structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival.
- Case Study : A study published in Cancer Letters demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibit significant cytotoxic effects against breast cancer cells through the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects
-
Antimicrobial Properties
- Mechanism : The thieno[3,4-c]pyrazole framework contributes to the antimicrobial activity by disrupting bacterial cell wall synthesis.
- Case Study : A comprehensive evaluation revealed that this compound exhibited broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Synthetic Applications
- Catalytic Reactions
- The compound has been utilized as a ligand in palladium-catalyzed reactions, enhancing the efficiency of cross-coupling processes in organic synthesis.
- Data Table: Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(0) | 85 |
| Heck Reaction | Pd(OAc)₂ | 78 |
| Sonogashira Reaction | Pd/C | 90 |
Toxicological Studies
Understanding the safety profile of 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is crucial for its application in therapeutics.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
*Estimated based on similar structures.
Structural and Electronic Effects
- Substituent Position and Polarity : The target compound’s 2,3-dimethoxybenzamide introduces strong electron-donating groups, enhancing solubility in polar solvents compared to methyl or sulfonyl substituents in analogs .
- Steric Considerations: The 2-methylphenyl group on the thienopyrazole core provides moderate steric hindrance, similar to phenyl analogs , but less than 2,4-dimethylphenyl derivatives .
- Electronic Modulation : The sulfonyl group in creates an electron-deficient benzamide, contrasting with the electron-rich methoxy groups in the target compound. This affects reactivity in metal-catalyzed reactions or receptor binding .
Functional Implications
- Thermal Stability : Pyrazole and thiophene systems generally confer thermal resilience, but substituents like methoxy may lower decomposition temperatures compared to alkyl or sulfonyl groups .
Key Research Findings
Substituent-Driven Solubility : Methoxy groups improve aqueous solubility, critical for drug delivery, whereas methyl and sulfonyl groups favor lipid membrane penetration .
Steric vs. Electronic Effects : Bulkier substituents (e.g., 2,4-dimethylphenyl in ) reduce conformational flexibility but enhance binding specificity in enzyme inhibition.
Synthetic Versatility: The thienopyrazole core accommodates diverse benzamide substituents, enabling modular drug design .
Biological Activity
2,3-Dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound belonging to the benzamide class. Its unique structural features include a thieno[3,4-c]pyrazole ring system and a dimethoxybenzamide moiety. This compound has garnered interest in various fields of research due to its potential biological activities.
Chemical Structure
The chemical structure of 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications:
Anticancer Activity
A study published in a peer-reviewed journal evaluated various thieno[3,4-c]pyrazole derivatives for their anticancer properties. The results indicated that certain substitutions on the thieno ring significantly enhanced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). Although direct studies on 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide are lacking, it is hypothesized that its structure could confer similar effects due to the presence of the thieno and benzamide moieties.
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar thieno[3,4-c]pyrazole structures can act as potent inhibitors of AChE. For instance:
- A derivative showed an IC50 value of 0.29 μM against AChE in vitro.
- Molecular docking studies revealed favorable interactions between the enzyme's active site and the compound's functional groups.
These findings suggest that 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide may also possess significant AChE inhibitory activity.
Data Table
Q & A
Q. What are the standard synthetic routes for 2,3-dimethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves cyclization of thioketone precursors with hydrazines to form the thieno[3,4-c]pyrazole core, followed by amidation with 2,3-dimethoxybenzoyl chloride. Key steps include:
- Cyclization : Performed under acidic or basic conditions (e.g., DMSO reflux) to ensure regioselectivity .
- Amidation : Conducted in anhydrous solvents (e.g., THF) with coupling agents like DCC to enhance yield . Optimization focuses on temperature control (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amidation) to minimize side products .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms regiochemistry of the pyrazole ring .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 450.58) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Anticancer Activity : MTT assays against MCF-7 cells (IC₅₀ reported: 0.39–3.16 μM) .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays, comparing activity to diclofenac .
- Antimicrobial Testing : Disk diffusion against E. coli and S. aureus to assess zone-of-inhibition metrics .
Advanced Research Questions
Q. How can structural ambiguities in the thieno[3,4-c]pyrazole core be resolved using advanced analytical methods?
- X-ray Crystallography : Resolves bond angles and confirms the fused thiophene-pyrazole system .
- 2D NMR (COSY, NOESY) : Distinguishes between regioisomers by correlating proton-proton spatial relationships .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .
Q. What strategies address contradictory biological activity data across different studies?
- Dose-Response Refinement : Repeat assays with narrower concentration ranges (e.g., 0.1–10 μM) to resolve IC₅₀ discrepancies .
- Metabolic Stability Testing : Use hepatic microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Target Engagement Studies : SPR or ITC to measure binding affinity (Kd) for purported targets (e.g., kinases) .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Flow Chemistry : Enhances heat transfer and reduces side reactions during cyclization .
- Catalytic Optimization : Replace DCC with EDCl/HOBt for greener amidation with >85% yield .
- Recrystallization : Use ethanol/water (7:3) for final purification, achieving >99% purity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina models binding poses in COX-2 (PDB: 5KIR) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Relate substituent effects (e.g., methoxy position) to anticancer activity .
Q. How do solvent and pH variations affect the compound’s stability during storage?
- Stability Studies : Store at 4°C in amber vials with desiccants; DMSO solutions degrade <5% over 6 months .
- pH Profiling : Stability decreases at pH <3 (amide hydrolysis) or >8 (demethylation of methoxy groups) .
Methodological Guidance for Data Interpretation
Interpreting conflicting NMR data for the 2-methylphenyl substituent:
- Variable Temperature NMR : Resolves signal splitting caused by hindered rotation of the methyl group .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping aromatic protons .
Designing SAR studies to optimize bioactivity:
- Fragment Replacement : Substitute 2-methylphenyl with halogenated analogs (e.g., 2-Cl) to enhance COX-2 selectivity .
- Prodrug Modifications : Introduce ester groups to improve solubility (e.g., logP reduction from 3.2 to 2.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
